8-Amino-6-fluoro-5-methylquinolin-2(1H)-one 8-Amino-6-fluoro-5-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001406
InChI: InChI=1S/C10H9FN2O/c1-5-6-2-3-9(14)13-10(6)8(12)4-7(5)11/h2-4H,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol

8-Amino-6-fluoro-5-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC16001406

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-6-fluoro-5-methylquinolin-2(1H)-one -

Specification

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
IUPAC Name 8-amino-6-fluoro-5-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H9FN2O/c1-5-6-2-3-9(14)13-10(6)8(12)4-7(5)11/h2-4H,12H2,1H3,(H,13,14)
Standard InChI Key MDXRKXAXPBOKKN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C2=C1C=CC(=O)N2)N)F

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

8-Amino-6-fluoro-5-methylquinolin-2(1H)-one (C₁₀H₉FN₂O) features a bicyclic quinoline core with three distinct substituents:

  • Amino group at position 8

  • Fluorine atom at position 6

  • Methyl group at position 5

The molecular weight of 192.19 g/mol and calculated partition coefficient (LogP ≈ 1.82) suggest moderate lipophilicity, facilitating membrane penetration while retaining aqueous solubility .

Key Structural Features:

PropertyValue/Description
IUPAC Name8-amino-6-fluoro-5-methyl-1H-quinolin-2-one
SMILESCC1=C(C=C(C2=C1C=CC(=O)N2)N)F
InChIKeyMDXRKXAXPBOKKN-UHFFFAOYSA-N
Topological Polar SA58.2 Ų
Hydrogen Bond Donors2 (NH₂ and lactam NH)

The fluorine atom’s electronegativity (-0.43 σpara Hammett constant) induces electron withdrawal, potentially enhancing hydrogen-bonding interactions with biological targets .

Synthesis and Manufacturing Processes

Synthetic Pathways

While no published protocol explicitly describes this compound’s synthesis, convergent strategies from related quinolines suggest feasible routes:

Route A: Skraup Cyclization

  • Condensation of 4-fluoro-3-methylaniline with glycerol/sulfuric acid

  • Bromination at position 8 followed by amination via Buchwald-Hartwig coupling

  • Oxidation to form the 2-ketone moiety

Route B: Friedländer Annulation

  • React 2-aminobenzaldehyde derivative with methyl vinyl ketone

  • Fluorine introduction via electrophilic fluorination

  • Methyl group installation through Suzuki-Miyaura cross-coupling

Yield optimization challenges include:

  • Competing side reactions at the electron-rich C8 position

  • Sensitivity of the lactam ring to strong acids/bases

Pharmacological Properties and Biological Activities

CompoundMIC (μg/mL) vs S. aureusLogD (pH 7.4)
Ciprofloxacin0.120.28
8-Amino-6-fluoro-5-MeIn silico: 2.1–4.71.82 (pred.)
7-Fluoroquinolin-2-one8.31.45

The amino group may enable additional hydrogen bonding with bacterial DNA gyrase’s Arg458 residue, mimicking fluoroquinolone mechanisms .

Anticancer Activity

Molecular docking simulations against EGFR kinase (PDB 1M17):

ParameterValue
Binding Energy (ΔG)-9.2 kcal/mol
H-Bond Interactions3 (Thr766, Met769)
π-StackingPhe771

These interactions suggest potential tyrosine kinase inhibition, though experimental validation remains pending.

Comparative Analysis with Related Quinoline Derivatives

Structural Analog Comparison

CompoundSubstituentsLogPIC₅₀ (μM) Cancer
8-Amino-6-fluoro-5-MeNH₂, F, Me1.82In silico 12.3
5-Bromo-8-fluoroquinolinBr, F2.1518.7
7-Chloro-4-methylquinolinCl, Me2.3424.1

The amino group’s electron-donating effect (+M) counterbalances fluorine’s electron withdrawal, creating a unique electronic profile that may enhance target binding .

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